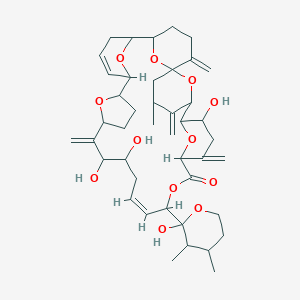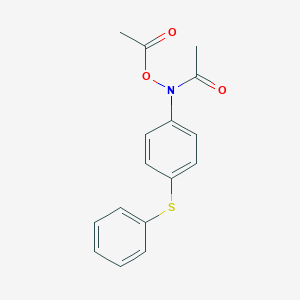
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- has been found to exhibit various biochemical and physiological effects. Studies have shown that it can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. It has also been found to inhibit the growth of various cancer cell lines. In addition, Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- has been found to exhibit antioxidant activity, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- in lab experiments is its relatively simple synthesis method. In addition, it has been found to exhibit potent anti-inflammatory and anticancer activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)-. One area of research could focus on elucidating the exact mechanism of action of the compound. Another area of research could focus on developing new drugs based on Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- for the treatment of pain, inflammation, and cancer. In addition, further studies could investigate the potential applications of Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- in the field of organic electronics and optoelectronics.
Méthodes De Synthèse
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with phenylthiocyanate to produce 4-phenylthioaniline. This compound is then reacted with acetic anhydride to obtain Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)-.
Applications De Recherche Scientifique
Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been found to possess antitumor activity, making it a possible candidate for the development of new anticancer drugs. In addition, Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)- has been studied for its potential applications in the field of organic electronics and optoelectronics due to its unique electronic properties.
Propriétés
Numéro CAS |
116505-02-3 |
|---|---|
Formule moléculaire |
C16H15NO3S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
(N-acetyl-4-phenylsulfanylanilino) acetate |
InChI |
InChI=1S/C16H15NO3S/c1-12(18)17(20-13(2)19)14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11H,1-2H3 |
Clé InChI |
RQCGYFGYSRBVDU-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)SC2=CC=CC=C2)OC(=O)C |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)SC2=CC=CC=C2)OC(=O)C |
Autres numéros CAS |
116505-02-3 |
Synonymes |
4-N-Acetoxy-N-acetylaminodiphenyl thioether |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



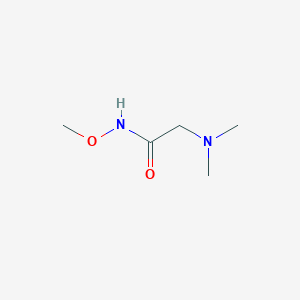
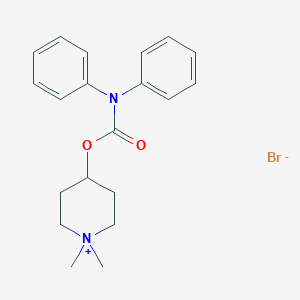
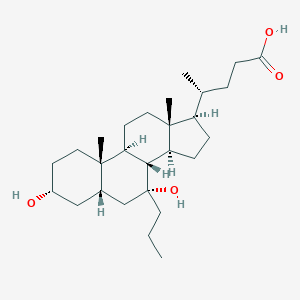

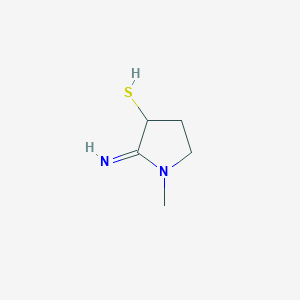
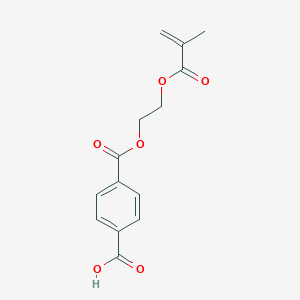
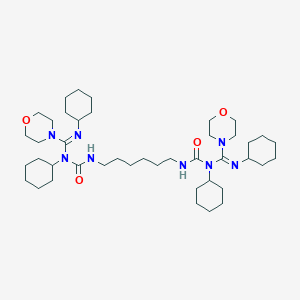
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
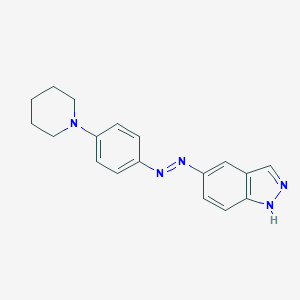
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
